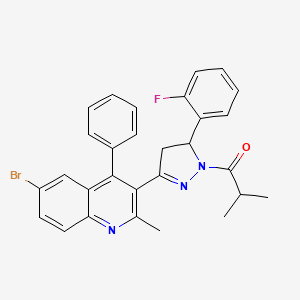

1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

Description

1-(3-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one is a structurally complex heterocyclic compound featuring a quinoline core substituted with bromo, methyl, and phenyl groups at positions 6, 2, and 4, respectively. The dihydro-1H-pyrazole moiety is functionalized with a 2-fluorophenyl group at position 5 and a 2-methylpropan-1-one group at position 1.

Properties

IUPAC Name |

1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25BrFN3O/c1-17(2)29(35)34-26(21-11-7-8-12-23(21)31)16-25(33-34)27-18(3)32-24-14-13-20(30)15-22(24)28(27)19-9-5-4-6-10-19/h4-15,17,26H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQPLDLOEGBBGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5F)C(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25BrFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one represents a novel structural class of chemical entities with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the context of neuropharmacology and antimicrobial properties.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 694.21 g/mol. The presence of multiple functional groups, including bromine and fluorine substituents, enhances its potential interactions with biological targets.

Research indicates that compounds structurally similar to the target compound exhibit significant interaction with NMDA receptors, particularly those containing GluN2C and GluN2D subunits. For instance, a related compound was found to inhibit these receptors with IC50 values significantly lower than those affecting other subunits, suggesting a selective antagonistic mechanism . This selectivity is crucial for minimizing side effects associated with broader receptor inhibition.

Antimicrobial Activity

Quinoline derivatives have historically demonstrated antimicrobial properties. A study on quinoline-based compounds indicated that modifications at specific positions could enhance their efficacy against various bacterial strains . The incorporation of pyrazole moieties may further augment this activity due to their known bioactivity.

Neuropharmacological Effects

The structural features of the compound suggest potential neuropharmacological effects. Compounds with similar frameworks have been shown to act as NMDA receptor antagonists, which are relevant in treating conditions such as Parkinson's disease and schizophrenia . The selectivity for GluN2C and GluN2D subunits could provide insights into developing targeted therapies for neurodegenerative diseases.

Case Studies

Case Study 1: NMDA Receptor Antagonism

In vitro studies have demonstrated that a structurally analogous compound inhibited NMDA receptor activity in a voltage-independent manner. This suggests that the compound may interfere with receptor gating mechanisms without altering the stability of the open pore conformation . Such findings highlight its potential as a therapeutic agent in managing excitotoxicity-related conditions.

Case Study 2: Antimicrobial Testing

A series of quinoline derivatives were synthesized and tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced activity, particularly against resistant strains, underscoring the importance of structural diversity in drug design .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C30H20BrN3O |

| Molecular Weight | 694.21 g/mol |

| IC50 (NMDA Receptor) | Significantly lower for GluN2C/D |

| Antimicrobial Activity | Effective against multiple strains |

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound can be compared to structurally related derivatives, focusing on variations in halogen substituents, fluorophenyl positional isomers, and ketone functional groups. These modifications significantly influence electronic properties, intermolecular interactions, and bioactivity.

Halogen Substitution: Bromo vs. Chloro

Replacing bromine with chlorine in the quinoline ring alters steric and electronic profiles. For example:

- describes a compound with a 6-chloro substituent instead of bromo, synthesized via a bis-pyrazolylphenylene framework.

- highlights isostructural chloro (Compound 4) and bromo (Compound 5) thiazole derivatives. Bromine’s larger atomic radius enhances van der Waals interactions, which may improve target engagement in therapeutic contexts .

Fluorophenyl Positional Isomerism: 2-Fluoro vs. 4-Fluoro

The position of fluorine on the phenyl ring influences steric and electronic effects:

- The target compound’s 2-fluorophenyl group introduces ortho-substitution, which may hinder rotational freedom and increase steric hindrance compared to 4-fluorophenyl analogs (e.g., ). Para-substitution (4-fluoro) often enhances metabolic stability due to reduced steric clashes with enzymes .

- notes that 4-fluorophenyl-substituted thiazoles exhibit antimicrobial activity, suggesting that para-fluoro positioning may optimize interactions with bacterial targets .

Ketone Functional Group Variations

The 2-methylpropan-1-one group in the target compound differs from ethanone () or dibutan-1-one () moieties in related structures.

Data Table: Structural and Functional Comparisons

Research Findings

- Antimicrobial Activity: A 4-chlorophenyl thiazole derivative () displayed notable antimicrobial effects, suggesting bromo analogs like the target compound could exhibit enhanced activity due to stronger halogen bonding .

- Synthetic Accessibility : and highlight scalable routes for bis-pyrazoles and industrial-grade production, underscoring the feasibility of modifying ketone and fluorophenyl groups .

- Structural Characterization : SHELX software () is widely used for crystallographic refinement of such compounds, ensuring accurate structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.